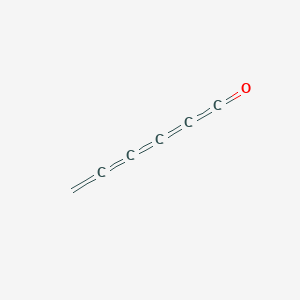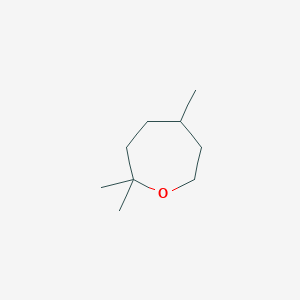
Benz(a)anthracene-9,10-dimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benz(a)anthracene-9,10-dimethanol is a chemical compound with the molecular formula C20H16O2 It is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties This compound contains two hydroxyl groups attached to the 9th and 10th positions of the benz(a)anthracene structure, making it a dimethanol derivative
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benz(a)anthracene-9,10-dimethanol typically involves the functionalization of benz(a)anthracene. One common method is the hydroxylation of benz(a)anthracene using reagents such as osmium tetroxide (OsO4) followed by reduction with sodium borohydride (NaBH4). The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the selective formation of the dimethanol derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes using catalytic systems. These methods aim to optimize yield and purity while minimizing environmental impact. The use of green chemistry principles, such as employing recyclable catalysts and reducing hazardous waste, is increasingly emphasized in industrial settings.
化学反応の分析
Types of Reactions: Benz(a)anthracene-9,10-dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The aromatic rings can be reduced under specific conditions to form partially hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Formation of benz(a)anthracene-9,10-dione or benz(a)anthracene-9,10-dicarboxylic acid.
Reduction: Formation of partially hydrogenated benz(a)anthracene derivatives.
Substitution: Introduction of alkyl or acyl groups at specific positions on the aromatic rings.
科学的研究の応用
Benz(a)anthracene-9,10-dimethanol has diverse applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins, to understand its potential mutagenic and carcinogenic effects.
Medicine: Explored for its potential use in developing anticancer agents and studying the mechanisms of carcinogenesis.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
作用機序
The mechanism of action of benz(a)anthracene-9,10-dimethanol involves its interaction with cellular components, particularly DNA. The compound can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The hydroxyl groups facilitate its binding to nucleophilic sites on DNA, causing structural alterations. Additionally, the compound can generate reactive oxygen species (ROS) during metabolic activation, contributing to oxidative stress and cellular damage.
類似化合物との比較
Benz(a)anthracene: The parent compound, known for its carcinogenic properties.
Benz(a)anthracene-7,12-dione: A derivative with ketone groups at the 7th and 12th positions.
Benz(a)anthracene-9,10-dione: A derivative with ketone groups at the 9th and 10th positions.
Comparison: Benz(a)anthracene-9,10-dimethanol is unique due to the presence of hydroxyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This distinguishes it from other derivatives, such as benz(a)anthracene-9,10-dione, which lacks hydroxyl groups and exhibits different chemical behavior. The dimethanol derivative’s ability to participate in various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
特性
CAS番号 |
64398-54-5 |
|---|---|
分子式 |
C20H16O2 |
分子量 |
288.3 g/mol |
IUPAC名 |
[10-(hydroxymethyl)benzo[a]anthracen-9-yl]methanol |
InChI |
InChI=1S/C20H16O2/c21-11-17-8-15-7-14-6-5-13-3-1-2-4-19(13)20(14)10-16(15)9-18(17)12-22/h1-10,21-22H,11-12H2 |
InChIキー |
UKOUDMLYIMUAMH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=CC(=C(C=C4C=C32)CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


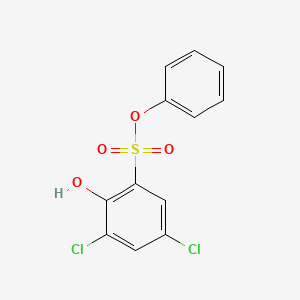
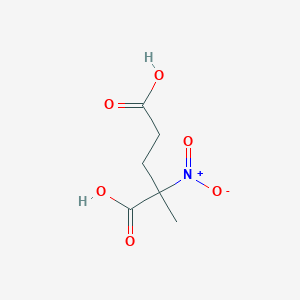
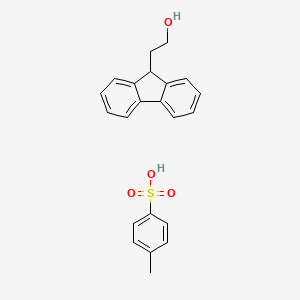
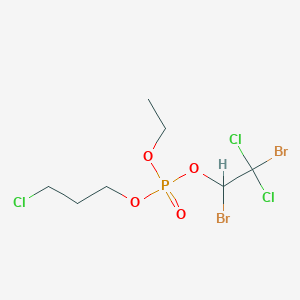
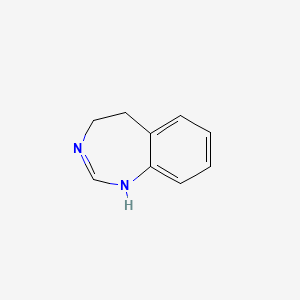

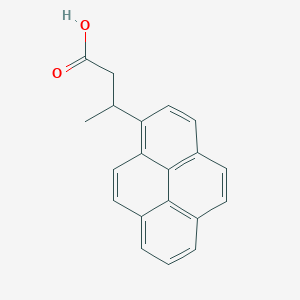
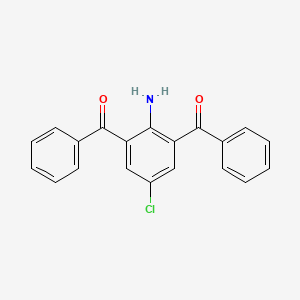
![N-[4-(Dipropylamino)phenyl]-L-leucinamide](/img/structure/B14507298.png)

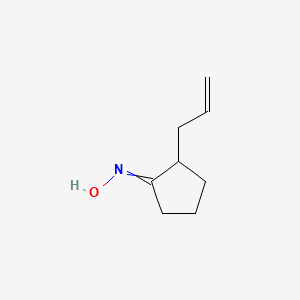
![[(Dichlorophosphanyl)methyl]phosphonic dichloride](/img/structure/B14507307.png)
